TRAP-6 TRAP-6 Peptide fragment (residues 42 - 47) of protease-activated receptor 1. PAR1 hexapeptide agonist. Stimulates transient mobilization of free intracellular calcium, platelet aggregation (EC50 = 0.8μM) and rapidly phosphorylates PDE3A.
TRAP-6 is a peptide fragment (residues 42-47) of protease-activated receptor 1 (PAR1) that acts as a PAR1 agonist. TRAP-6 stimulates platelet aggregation, promotes intracellular Ca2+ mobilization, and induces rapid phosphodiesterase 3A (PDE3A).
Brand Name: Vulcanchem
CAS No.: 141136-83-6
VCID: VC0545725
InChI: InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Molecular Formula: C34H56N10O9
Molecular Weight: 748.9 g/mol

TRAP-6

CAS No.: 141136-83-6

Cat. No.: VC0545725

Molecular Formula: C34H56N10O9

Molecular Weight: 748.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TRAP-6 - 141136-83-6

Specification

Description Peptide fragment (residues 42 - 47) of protease-activated receptor 1. PAR1 hexapeptide agonist. Stimulates transient mobilization of free intracellular calcium, platelet aggregation (EC50 = 0.8μM) and rapidly phosphorylates PDE3A.
TRAP-6 is a peptide fragment (residues 42-47) of protease-activated receptor 1 (PAR1) that acts as a PAR1 agonist. TRAP-6 stimulates platelet aggregation, promotes intracellular Ca2+ mobilization, and induces rapid phosphodiesterase 3A (PDE3A).
CAS No. 141136-83-6
Molecular Formula C34H56N10O9
Molecular Weight 748.9 g/mol
IUPAC Name (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
Standard InChI Key HAGOWCONESKMDW-FRSCJGFNSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Appearance Solid powder

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